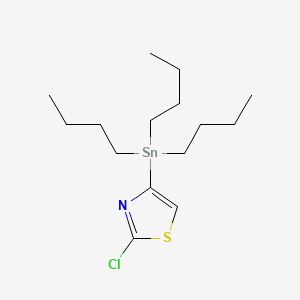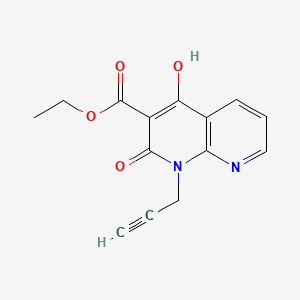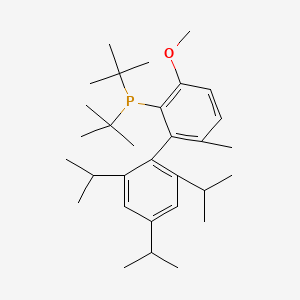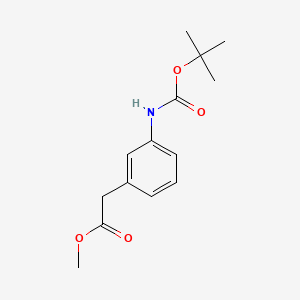
Methyl N-Boc-3-aminophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl N-Boc-3-aminophenylacetate” is a chemical compound with the CAS Number: 1256633-22-3. It has a molecular weight of 265.31 . The compound appears as a white to brown solid, or colorless to brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl {3-[(tert-butoxycarbonyl)amino]phenyl}acetate . The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-6-10(8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) .Physical And Chemical Properties Analysis
“Methyl N-Boc-3-aminophenylacetate” is a white to brown solid, or colorless to brown liquid . It has a molecular weight of 265.31 . The storage temperature for this compound is +4°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
Compounds similar to Methyl N-Boc-3-aminophenylacetate, particularly those containing amine and ester functional groups, are often explored in the context of drug design and development. These compounds can serve as building blocks or intermediates in the synthesis of pharmaceuticals. For example, N-acetylcysteine has been investigated for its therapeutic potential in psychiatry, leveraging its ability to modulate neurotropic and inflammatory pathways, which could be relevant for compounds with similar amine functionalities (Dean et al., 2011).
Photocatalysis and Materials Science
Derivatives of compounds with similar structures to Methyl N-Boc-3-aminophenylacetate are used in photocatalysis. For instance, (BiO)2CO3-based materials have been studied for their photocatalytic properties, which could be enhanced by modifying their structure, possibly through the incorporation of organic moieties similar to Methyl N-Boc-3-aminophenylacetate (Ni et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl N-Boc-3-aminophenylacetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound is used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which have been developed with properties tailored for application under specific coupling conditions .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which Methyl N-Boc-3-aminophenylacetate may play a role, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
properties
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-6-10(8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVJRIRAJCZCQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-3-aminophenylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)


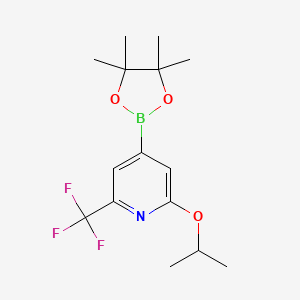
![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)

![[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid](/img/structure/B567264.png)
